2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1-methyl-5-phenylimidazole core linked via a sulfanyl bridge to an N-[4-(trifluoromethyl)phenyl]acetamide moiety.
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-25-16(13-5-3-2-4-6-13)11-23-18(25)27-12-17(26)24-15-9-7-14(8-10-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDMIPUQVVXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the formation of the imidazole ring followed by the introduction of the sulfanyl and acetamide groups. One common method involves the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the acetamide group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Key Structural Features and Properties
- Trifluoromethyl vs.
- Imidazole vs. Nitroimidazole : Unlike 5-nitroimidazole derivatives (e.g., ), the target lacks a nitro group, which may reduce mutagenicity risks but could compromise antiparasitic potency .
Crystallographic and Stability Data
- Crystal Packing : Analogues like N-(4-methoxyphenyl)acetamide exhibit planar amide conformations, which may stabilize the target compound’s structure.
- Solubility : The trifluoromethyl group could reduce aqueous solubility compared to methoxy or hydroxyacetamide derivatives (), necessitating formulation optimization.
Biological Activity
The compound 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure, which includes an imidazole ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.47 g/mol. The presence of the imidazole ring and the trifluoromethyl group is significant as they contribute to the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 351.47 g/mol |
| LogP | 3.9085 |
| Polar Surface Area | 34.025 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its interactions with metal ions, which can lead to inhibition of certain enzymes, while the trifluoromethyl group may enhance binding affinity due to its electron-withdrawing effects.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Compounds containing imidazole rings have shown promise as potential anticancer agents. For instance, studies suggest that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : The sulfanyl group in the structure may provide antimicrobial activity, potentially making it useful against bacterial infections.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways involved in disease processes such as cancer or inflammation.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their efficacy:
- Study on Anticancer Activity : A compound similar in structure demonstrated an IC50 value of less than 10 µM against human glioblastoma cells, indicating significant cytotoxic properties .
- Enzyme Interaction Studies : Molecular dynamics simulations revealed that certain derivatives of imidazole-containing compounds interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism for their inhibitory action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
